

Spectroscopic Profile of 5-hydroxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-hydroxyquinolin-2(1H)-one

CAS No.: 31570-97-5

Cat. No.: B195669

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-hydroxyquinolin-2(1H)-one**, a quinolinone derivative of interest to researchers in medicinal chemistry and drug development. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to support ongoing research and development efforts.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **5-hydroxyquinolin-2(1H)-one**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

Table 4: Mass Spectrometry (MS) Data

m/z	Fragmentation
Data not available in search results	

Experimental Protocols

The methods outlined below describe standard procedures for the acquisition of spectroscopic data for quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, most commonly dimethyl sulfoxide- d_6 (DMSO- d_6) or chloroform- d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ^{13}C NMR, the solvent signal can also be used as a reference (e.g., DMSO- d_6 at 39.5 ppm).

Infrared (IR) Spectroscopy

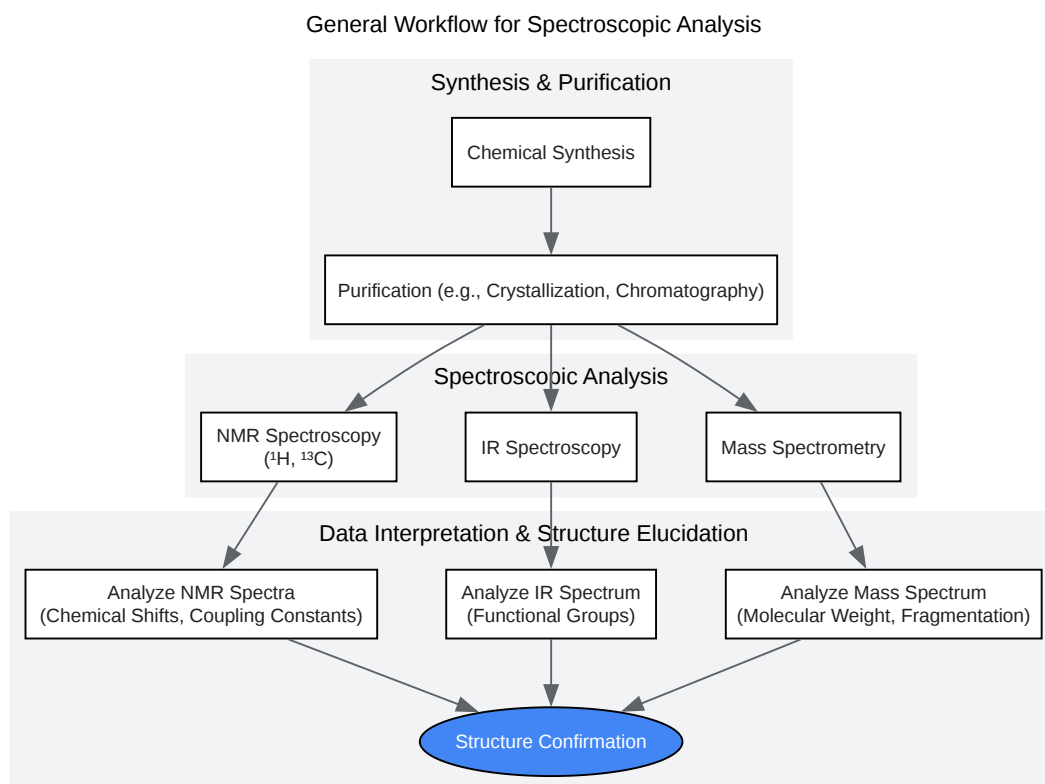
IR spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is common. A small amount of the compound is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. This "soft" ionization technique is well-suited for determining the accurate mass of the molecular ion ($[M+H]^+$ or $[M-H]^-$) with minimal fragmentation. For fragmentation pattern analysis, techniques such as electron impact (EI) ionization can be employed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **5-hydroxyquinolin-2(1H)-one**.



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General workflow for spectroscopic analysis.

Disclaimer: The specific spectroscopic data for **5-hydroxyquinolin-2(1H)-one** was not available in the publicly accessible search results. The tables are placeholders to be populated with experimental data. The experimental protocols provided are general methods and may require optimization for this specific compound.

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Phone: (601) 213-4426
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